molecular formula C13H19NO2 B2430934 [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine CAS No. 1250081-20-9

[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine

Cat. No.: B2430934
CAS No.: 1250081-20-9
M. Wt: 221.3
InChI Key: XKJGVUBROYSFBO-UHFFFAOYSA-N
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Description

[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine: is an organic compound with the molecular formula C13H19NO2 It is characterized by the presence of a phenyl ring substituted with a methyl group and an oxolan-2-ylmethoxy group, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine typically involves the following steps:

    Formation of the oxolan-2-ylmethoxy group: This can be achieved by reacting 2-hydroxymethyloxolane with an appropriate phenyl derivative under basic conditions.

    Introduction of the methanamine group: The intermediate product is then subjected to reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: The oxolan-2-ylmethoxy group can be reduced to the corresponding alcohol under catalytic hydrogenation conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with various enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.
  • Evaluated for its pharmacokinetic and pharmacodynamic profiles.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • [4-Methyl-2-(tetrahydro-2-furanylmethoxy)phenyl]methanamine
  • [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanol

Uniqueness:

  • The presence of the oxolan-2-ylmethoxy group distinguishes [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine from other similar compounds.
  • Its unique structure allows for specific interactions with molecular targets, which may not be possible with other related compounds.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10-4-5-11(8-14)13(7-10)16-9-12-3-2-6-15-12/h4-5,7,12H,2-3,6,8-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJGVUBROYSFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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